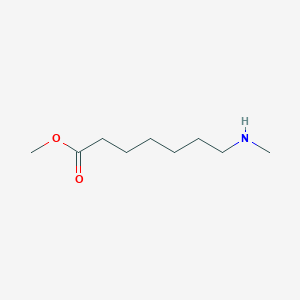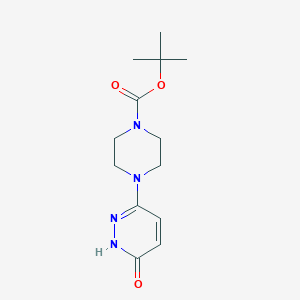
Potassium (2,3-difluoro-4-methylphenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2,3-difluoro-4-methylphenyl)trifluoroborate is an organotrifluoroborate compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium (2,3-difluoro-4-methylphenyl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride (KHF2). The reaction is carried out under mild conditions, often at room temperature, and results in the formation of the trifluoroborate salt .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Potassium (2,3-difluoro-4-methylphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Substitution Reactions: It can also undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.
Solvents: Common solvents include water, ethanol, and toluene.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (2,3-difluoro-4-methylphenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Utilized in the development of new pharmaceuticals and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of potassium (2,3-difluoro-4-methylphenyl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Potassium (4-methylphenyl)trifluoroborate
- Potassium (3-methoxyphenyl)trifluoroborate
- Potassium (4-trifluoromethylphenyl)trifluoroborate
Uniqueness
Potassium (2,3-difluoro-4-methylphenyl)trifluoroborate is unique due to the presence of both fluorine and methyl groups on the phenyl ring, which can influence its reactivity and the properties of the resulting products. This makes it particularly valuable in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C7H5BF5K |
|---|---|
Molecular Weight |
234.02 g/mol |
IUPAC Name |
potassium;(2,3-difluoro-4-methylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H5BF5.K/c1-4-2-3-5(8(11,12)13)7(10)6(4)9;/h2-3H,1H3;/q-1;+1 |
InChI Key |
PILOWZJLYWOCQN-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C(=C(C=C1)C)F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13486575.png)
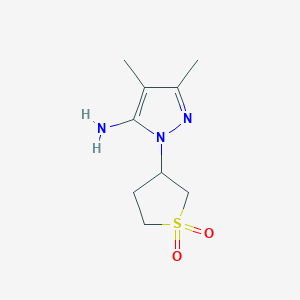

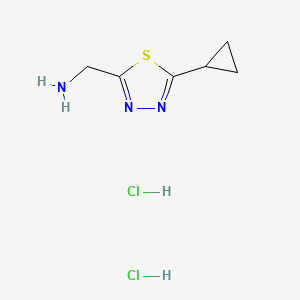
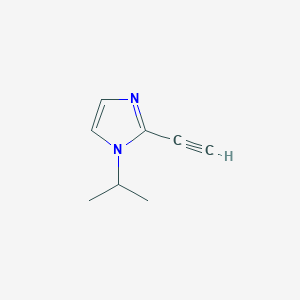
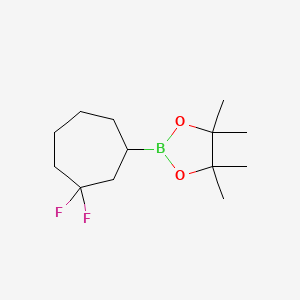

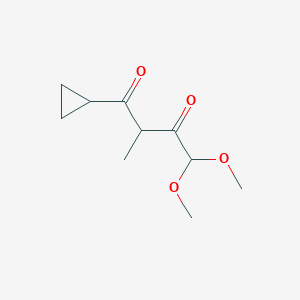

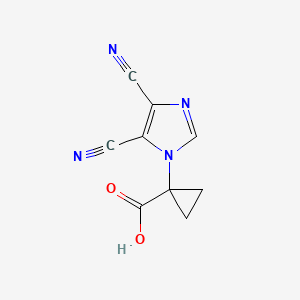
![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13486645.png)
